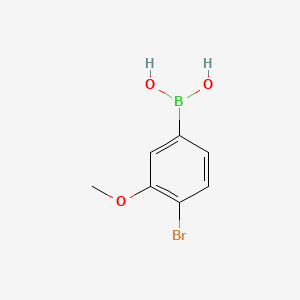

4-Bromo-3-Methoxyphenylboronic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-Methoxyphenylboronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom at the fourth position and a methoxy group at the third position. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Bromo-3-Methoxyphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed borylation of aryl halides. This method involves the reaction of 4-bromo-3-methoxyphenyl halide with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under inert conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions: 4-Bromo-3-Methoxyphenylboronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .

Common Reagents and Conditions:

Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)

Base: Potassium carbonate or sodium hydroxide

Solvent: Tetrahydrofuran or dimethylformamide

Temperature: Typically between 50-100°C

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

4-Bromo-3-Methoxyphenylboronic Acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Bromo-3-Methoxyphenylboronic Acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst for further reactions.

類似化合物との比較

4-Bromo-3-Methoxyphenylboronic Acid can be compared with other similar boronic acids, such as:

(4-Methoxyphenyl)boronic acid: Lacks the bromine substituent, making it less reactive in certain cross-coupling reactions.

(4-Fluorophenyl)boronic acid: Contains a fluorine substituent, which can influence the electronic properties and reactivity of the compound.

(4-Cyanophenyl)boronic acid: The presence of a cyano group can significantly alter the reactivity and applications of the compound.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.

生物活性

4-Bromo-3-methoxyphenylboronic acid (CAS: 1256345-59-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_10H_12BBrO_3

- Molecular Weight : 230.86 g/mol

- IUPAC Name : (4-bromo-3-methoxyphenyl)boronic acid

- SMILES Notation : COC1=C(Br)C=CC(B(O)O)=C1

This compound features a boronic acid functional group, which is crucial for its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions that are widely used in organic synthesis .

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer activity by inhibiting specific enzymes involved in cell proliferation. For instance, studies have shown that compounds with boronic acid moieties can effectively inhibit proteasome activity, leading to apoptosis in cancer cells .

A study by MDPI highlighted the role of boronic acids in enhancing the bioavailability of certain anticancer drugs by modifying their metabolic pathways. The incorporation of boronic acids into drug structures has been shown to improve their pharmacological properties while maintaining efficacy against cancer cell lines .

Antimicrobial and Antifungal Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial and antifungal properties. The compound's ability to disrupt cell wall synthesis in bacteria and fungi has been documented, making it a potential candidate for developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes that are critical for cell cycle progression and survival, such as cyclin-dependent kinases (CDKs) and proteasomes.

- Receptor Binding : It may bind to specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits proteasome activity; induces apoptosis | |

| Antimicrobial | Disrupts bacterial cell wall synthesis | |

| Antifungal | Effective against specific fungal strains |

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of boronic acid derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the boronic acid structure significantly enhanced anticancer activity compared to non-boronated analogs .

特性

IUPAC Name |

(4-bromo-3-methoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYXSUMYJSZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681532 |

Source

|

| Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-59-1 |

Source

|

| Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。